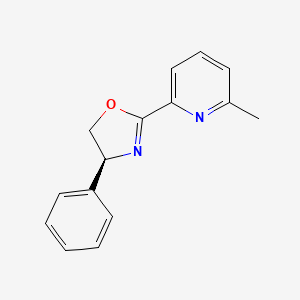
2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride is a derivative of galactose where the hydroxyl group at the second carbon is replaced by an amino group, and the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 2-deoxy-beta-D-galactose.
Acetylation: The hydroxyl groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amination: The resulting compound is then subjected to amination to replace the hydroxyl group at the second carbon with an amino group, using ammonia or an appropriate amine source.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, resulting in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the amino group to an amine.
Substitution: Substitution reactions at the acetyl groups can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Amine oxides, nitro compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Various esters, ethers, and other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. It serves as a precursor for the preparation of glycoproteins and glycolipids, which are essential in studying carbohydrate-protein interactions.
Biology: In biological research, it is used to study the role of carbohydrates in cell signaling and recognition processes. It can be employed in the development of glycan-based biomarkers for diseases.
Industry: It is used in the food industry as a flavor enhancer and in the pharmaceutical industry for the synthesis of various drugs.
Mécanisme D'action
The mechanism by which 2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride exerts its effects depends on its specific application. For example, in glycomimetics, it may interact with specific receptors or enzymes, mimicking the natural carbohydrate and triggering biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
2-Amino-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate hydrochloride: Similar structure but with glucose instead of galactose.
2-Amino-2-deoxy-beta-D-mannopyranose 1,3,4,6-tetraacetate hydrochloride: Similar structure but with mannose instead of galactose.
Uniqueness: The uniqueness of 2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride lies in its specific stereochemistry and functional groups, which influence its reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12+,13-,14-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-ABJJILNISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(3,5-dicarboxyphenyl)-2,5-difluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8198495.png)

![(4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8198516.png)



![3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8198538.png)





